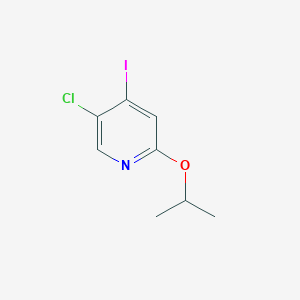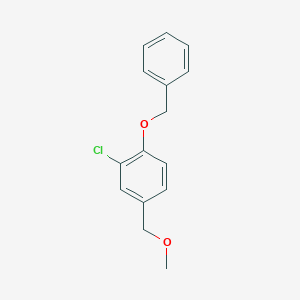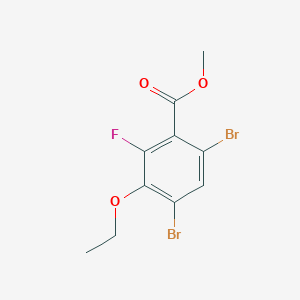
4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
準備方法
The synthesis of 4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-methoxybenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as acetic acid or dichloromethane and may involve catalysts to enhance the reaction rate and yield.
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high purity and yield. The use of automated reactors and continuous flow systems can further improve the efficiency and scalability of the production process.
化学反応の分析
4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzaldehydes, while oxidation and reduction reactions produce carboxylic acids and alcohols, respectively .
科学的研究の応用
4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block for various chemical transformations.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators. Its structural features allow for the exploration of structure-activity relationships in biological systems.
Medicine: Research into potential therapeutic applications of derivatives of this compound is ongoing. It may serve as a precursor for the synthesis of novel drugs with improved efficacy and safety profiles.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde depends on its specific application and the molecular targets involved. In chemical reactions, the compound’s functional groups interact with reagents and catalysts to form new bonds and products. In biological systems, derivatives of this compound may interact with enzymes, receptors, or other biomolecules to modulate their activity. The exact pathways and molecular targets vary based on the specific context and application .
類似化合物との比較
4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde can be compared with other similar compounds, such as:
4,6-Dibromo-2-fluoro-3-hydroxybenzaldehyde: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and applications.
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde: The presence of a methyl group instead of a methoxy group can affect the compound’s physical and chemical properties.
4,6-Dibromo-2-fluoro-3-nitrobenzaldehyde: The nitro group introduces different electronic effects and reactivity compared to the methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various applications .
特性
IUPAC Name |
4,6-dibromo-2-fluoro-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDZTXMWEVQGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)C=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6292952.png)

![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)









